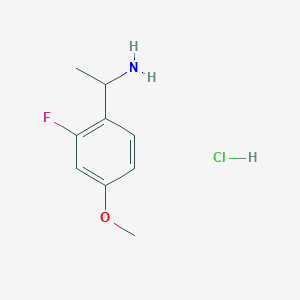

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1,1-difluoroethyl)pyridine-2-carboxylic acid” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. The presence of the carboxylic acid (-COOH) and difluoroethyl (-CHF2) groups could confer unique properties to this compound .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the difluoroethyl group attached at the 4-position and the carboxylic acid group at the 2-position. The presence of these functional groups could significantly influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the difluoroethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could make the compound acidic, and the difluoroethyl group could influence its polarity and boiling/melting points .Applications De Recherche Scientifique

Medicinal Chemistry

4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid: is a valuable compound in medicinal chemistry due to its pyridine moiety, which serves as a versatile scaffold for drug design . It can be used to synthesize various derivatives that act as inhibitors or modulators of biological targets. For instance, modifications of this compound can lead to the development of novel BACE1 inhibitors, which are significant in Alzheimer’s disease research.

Material Science

In material science, this compound’s unique chemical structure makes it suitable for creating advanced materials with specific properties. It can be incorporated into polymers to enhance their thermal stability or to create novel materials with unique electronic or photonic properties, potentially useful in semiconductor or solar cell applications .

Industrial Applications

The industrial applications of 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid include its use as an intermediate in the synthesis of more complex chemical entities. Due to its reactive carboxylic acid group, it can be transformed into esters, amides, and other derivatives that serve as key intermediates in the production of dyes, resins, and other industrial chemicals .

Environmental Studies

This compound can be used in environmental studies to understand the behavior of fluorinated organic compounds in nature. Its degradation products and interaction with environmental factors like soil and water can be studied to assess the ecological impact of fluorinated pesticides and herbicides .

Analytical Chemistry

In analytical chemistry, 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can be used as a standard or reagent in chromatographic methods to quantify or identify similar compounds in mixtures. Its distinct UV-Vis absorption and fluorescence properties make it a useful compound for developing new analytical techniques .

Biochemistry Research

The biochemistry research applications of this compound include its use in studying enzyme-substrate interactions, especially in enzymes that interact with pyridine rings. It can also be used to investigate the metabolism of fluorinated compounds in biological systems, providing insights into drug metabolism and toxicology .

Agricultural Studies

In agricultural studies, derivatives of 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can be explored for their potential as new agrochemicals. Their activity against pests and diseases, as well as their safety profile, can be evaluated to develop safer and more effective agricultural products .

Food and Nutrition Science

While not directly used in food and nutrition, this compound’s derivatives could be investigated for their effects on food crops. Studies could focus on their potential to enhance crop resistance to environmental stressors or to improve nutritional content through biofortification .

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid involves the reaction of 2-chloronicotinic acid with 1,1-difluoroethane in the presence of a base to form the intermediate 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid chloride. This intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chloronicotinic acid", "1,1-difluoroethane", "Base (e.g. triethylamine, potassium carbonate)", "Water", "Organic solvent (e.g. dichloromethane, ethyl acetate)" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is dissolved in an organic solvent and reacted with 1,1-difluoroethane in the presence of a base (e.g. triethylamine, potassium carbonate) at room temperature for several hours.", "Step 2: The resulting 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid chloride is isolated by filtration or extraction and washed with water.", "Step 3: The 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid chloride is then hydrolyzed with water and a base (e.g. sodium hydroxide, potassium hydroxide) at elevated temperature (e.g. reflux) for several hours.", "Step 4: The final product, 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid, is obtained by acidification of the reaction mixture and isolation by filtration or extraction." ] } | |

Numéro CAS |

1211524-74-1 |

Nom du produit |

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid |

Formule moléculaire |

C8H7F2NO2 |

Poids moléculaire |

187.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.